molecular formula C30H30O7 B144324 Benastatin B CAS No. 138968-86-2

Benastatin B

Cat. No. B144324
M. Wt: 502.6 g/mol
InChI Key: FUKMCLKFEWEFSC-UHFFFAOYSA-N
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Description

Benastatin B is a potent inhibitor of glutathione S-transferase (GST), an enzyme involved in detoxification processes in cells. It is produced by Streptomyces sp. MI384-DF12 and has been identified as an inducer of apoptosis, which is the process of programmed cell death. Benastatin B, along with its counterpart benastatin A, was isolated as a yellow powder and has the molecular formula C30H30O7. It competes with 3,4-dichloronitrobenzene as a substrate for GST, and its inhibition constant (Ki) is 3.7 x 10^-6 .

Synthesis Analysis

The biosynthesis of benastatin B involves a type II polyketide synthase pathway. A key component in this pathway is a ketoacyl synthase (KAS) III enzyme, known as BenQ, which is crucial for providing and selecting the rare hexanoate polyketide synthase (PKS) starter unit. The function of BenQ has been experimentally validated, and its role in the synthesis of benastatin B has been explored through genetic engineering. By mutating the active site cysteine of BenQ, researchers have been able to produce novel benastatin derivatives with antiproliferative activities .

Molecular Structure Analysis

The structure of benastatin B was elucidated using nuclear magnetic resonance (NMR) studies. Although the exact details of the molecular structure are not provided in the abstracts, the related compound benastatin A was determined by X-ray crystallography to be a benzo[a]naphthacene derivative with multiple hydroxy groups and a carboxylic acid moiety . Given the similarity in molecular formula, it is likely that benastatin B shares structural features with benastatin A.

Chemical Reactions Analysis

The biosynthetic pathway of benastatin B can be manipulated to produce various derivatives. By inactivating the BenQ enzyme and complementing it with different starter unit biosynthesis genes, researchers have been able to enhance the production of hexacyclic benastatin derivatives. This indicates that the benastatin biosynthetic pathway is flexible and can be engineered to produce novel compounds with potentially improved antitumoral properties .

Physical and Chemical Properties Analysis

Benastatin B is characterized by its competitive inhibition of GST, which suggests that it has a specific affinity for the enzyme's active site. The physical properties, such as solubility and stability, are not detailed in the abstracts provided. However, the purification process involving chromatography and solvent extraction implies that benastatin B has distinct physicochemical characteristics that allow for its separation from other compounds .

Scientific Research Applications

Inhibition of Glutathione S-transferase

Benastatin B, along with benastatin A, has been identified as a novel inhibitor of glutathione S-transferase (GST). These compounds were isolated from Streptomyces sp. MI384-DF12 and have shown significant inhibitory activity against GST. Benastatin B specifically competes with 3,4-dichloronitrobenzene as a substrate for GST, with an inhibition constant (Ki) of 3.7 x 10^-6, highlighting its potential as an effective GST inhibitor (Aoyama et al., 1992).

Biosynthesis and Engineering for Antitumoral Applications

Benastatins are aromatic polyketides from Streptomyces spp. with potential antitumoral properties. A study on their biosynthesis revealed that the ketosynthase III (BenQ) component plays a crucial role in selecting the rare hexanoate PKS starter unit. Alterations in the BenQ component resulted in the formation of novel benastatin derivatives with antiproliferative activities. This opens up possibilities for metabolic engineering of benastatin biosynthesis, potentially leading to new therapeutics (Xu et al., 2009).

Induction of Apoptosis and Cell Cycle Arrest

Benastatin A, a closely related compound to benastatin B, was studied for its effects on mouse colon 26 adenocarcinoma cells. It was observed to induce apoptosis and block the cell cycle at the G1/G0 phase. This suggests that benastatins, including benastatin B, might have potential as agents for inducing apoptosis in certain cancer cell types, though the exact mechanism may differ from direct GST inhibition (Kakizaki et al., 2000).

Structural and Molecular Analysis

The molecular structure of benastatin B was elucidated through NMR studies, which is essential for understanding its function and potential applications. Additionally, the biosynthesis of benastatin A (related to B) was studied using 14C- and 13C-labeled compounds, shedding light on the “head-to-tail” polyketide biosynthesis pathway, which is significant for understanding the production and potential modification of benastatin B (Aoyama et al., 1992).

Safety And Hazards

Benastatin B is not for human or veterinary use . For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Future Directions

The potential of metabolic engineering toward polyphenols with altered substituents and ring systems has been substantiated . This could lead to the development of new compounds with enhanced biological activities.

properties

IUPAC Name

1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h10-13,31-34H,4-9H2,1-3H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKMCLKFEWEFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=C2C(=C1)CCC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160849
Record name Benastatin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benastatin B

CAS RN

138968-86-2
Record name Benastatin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benastatin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
T AOYAMA, H NAGANAWA, Y MURAOKA… - The Journal of …, 1992 - jstage.jst.go.jp
… Structure of Benastatin B The molecular weight and formula of benastatin B were elucidated as C30H30O7(MW502) from the data of FAB-MS(negative) peak at mjz 501 (M -iCa)~, …
Number of citations: 22 www.jstage.jst.go.jp
T Aoyagi, T Aoyama, F Kojima, N Matsuda… - The Journal of …, 1992 - jstage.jst.go.jp
Benastatins have been isolated as part of a program designed to find microorganism-produced inhibitors of glutathione S-transferase from Streptomyces sp. MI384-DF12. Theywere …
Number of citations: 45 www.jstage.jst.go.jp
A TAKAYUKI, K FUKIKO, T TOCHIRO… - The Japanese Journal …, 1993 - cir.nii.ac.jp
… Benastatin D, 2-decarboxybenastatin B, was derived from benastatin B. Benastatins C and D showed inhibitory activities against human pi class glutathione S-transferase (GST π) and …
Number of citations: 0 cir.nii.ac.jp
Z Xu, A Schenk, C Hertweck - Journal of the American Chemical …, 2007 - ACS Publications
… of 6, 8, and 10 are more similar to benastatin B data. The assignment of all NMR signals by … Comparison of 1D and 2D NMR data disclosed that 6 has a benastatin B-like skeleton with …
Number of citations: 81 pubs.acs.org
WS Wu, WC Cheng, TJR Cheng… - Journal of the American …, 2018 - ACS Publications
The rise of antibiotic resistance has created a mounting crisis across the globe and an unmet medical need for new antibiotics. As part of our efforts to develop new antibiotics to target …
Number of citations: 26 pubs.acs.org
D Jiang, K Xin, B Yang, Y Chen, Q Zhang… - CCS …, 2020 - chinesechemsoc.org
… Decarboxylation of benastatin B generated benastatin D, also known as 2-decarboxybenastatin B. Biological studies showed that benastatin A and B not only inhibit growth of Gram-…
Number of citations: 17 www.chinesechemsoc.org
MD Lee, JL Galazzo, AL Staley, JC Lee, MS Warren… - IL farmaco, 2001 - Elsevier
A library of 85 000 microbial fermentation extracts was screened for inhibitors of multidrug resistance efflux pumps in Pseudomonas aeruginosa and Candida albicans. New compounds …
Number of citations: 111 www.sciencedirect.com
J Kotz, TL Sheppard - Nature Chemical Biology, 2007 - nature.com
… Benastatin A and benastatin B are structurally similar to polyphenolic compounds made by actinomycetes, but each contains a distinctive five-carbon side chain and a geminal dimethyl …
Number of citations: 2 www.nature.com
T AOYAMA, F KOJIMA, T YAMAZAK, T TATEE… - The Journal of …, 1993 - jstage.jst.go.jp
Analytical Instruments HPLCwas performed by a Gilson's system equipped with a Waters 99Uphotodiode array detector. Melting points weretaken using a YanacoMP-S3apparatus and …
Number of citations: 16 www.jstage.jst.go.jp
J Zhan - Current topics in medicinal chemistry, 2009 - ingentaconnect.com
Aromatic polyketides represent important members of the family of polyketides, which have displayed a wide assortment of bioactive properties, such as antibacterial, antitumor, and …
Number of citations: 56 www.ingentaconnect.com

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